Cas no 18822-58-7 (O-(tert-Butyl)-L-serine)

O-(tert-Butyl)-L-serine is a protected derivative of the natural amino acid L-serine, featuring a tert-butyl ether group at the hydroxyl side chain. This modification enhances stability and prevents unwanted side reactions during peptide synthesis, making it particularly useful in solid-phase and solution-phase peptide chemistry. The tert-butyl group can be selectively removed under mild acidic conditions, allowing for controlled deprotection without affecting other sensitive functional groups. Its high purity and consistent performance make it a reliable building block for pharmaceutical research, bioconjugation, and the development of complex peptidomimetics. The compound is typically supplied as a white crystalline powder with well-characterized spectroscopic and chromatographic properties.
O-(tert-Butyl)-L-serine structure
O-(tert-Butyl)-L-serine structure
商品名:O-(tert-Butyl)-L-serine
CAS番号:18822-58-7
MF:C7H15NO3
メガワット:161.1989
MDL:MFCD00066088
CID:51159
PubChem ID:7004940

O-(tert-Butyl)-L-serine 化学的及び物理的性質

名前と識別子

    • (S)-2-Amino-3-(tert-butoxy)propanoic acid
    • O-tert-Butyl-L-serine
    • H-L-Ser(tBu)-OH
    • H-SER(BUT)-OH
    • H-Ser(tBu)-OH
    • H-O-tert-butyl-L-serine
    • L-serine tert-butyl ether
    • O-t-Bu-serine
    • Ser(tBu)
    • L-Ser(tBu)-OH
    • H-Ser(Tub)-OH
    • SERINE(TBU)-OH
    • O-T-BUTYL-L-SERINE
    • O-TERT0BUTYL-L-SERINE
    • L-Serine, O-(1,1-dimethylethyl)-
    • O-(tert-butyl)-L-serine
    • BX0H592PIC
    • (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid
    • o-tert-butylserine
    • Ser(tBu)-OH
    • PubChem19045
    • Serine tert-butyl ether
    • DDCPKNYKNWXULB-YF
    • Q27465181
    • (2S)-2-amino-3-(tert-butoxy)propanoic acid
    • M03139
    • (2s)-2-amino-3-((2-methylpropan-2-yl)oxy)propanoic acid
    • AKOS015924168
    • (S)-2-amino-3-tert-butoxypropanoic acid
    • CS-W010872
    • AKOS006237895
    • (2S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate
    • Q-201521
    • UNII-BX0H592PIC
    • MFCD00066088
    • O-t-Butyl-L-serine (H-L-Ser(tBu)-OH)
    • HY-W010156
    • DTXSID40426482
    • (2S)-2-azanyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid
    • DDCPKNYKNWXULB-YFKPBYRVSA-N
    • 18822-58-7
    • DS-13865
    • A813215
    • SCHEMBL241174
    • EN300-142845
    • B3917
    • O-(tert-Butyl)-L-serine
    • MDL: MFCD00066088
    • インチ: 1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1
    • InChIKey: DDCPKNYKNWXULB-YFKPBYRVSA-N
    • ほほえんだ: O(C([H])([H])[C@@]([H])(C(=O)O[H])N([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 161.105193g/mol
  • ひょうめんでんか: 0
  • XLogP3: -2.5
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 161.105193g/mol
  • 単一同位体質量: 161.105193g/mol
  • 水素結合トポロジー分子極性表面積: 72.6Ų
  • 重原子数: 11
  • 複雑さ: 139
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.0800
  • ゆうかいてん: 226°C(dec.)(lit.)
  • ふってん: 266°C at 760 mmHg
  • フラッシュポイント: 114.6±24.6 °C
  • すいようせい: Soluble in water.
  • PSA: 72.55000
  • LogP: 0.91370
  • じょうきあつ: No data available

O-(tert-Butyl)-L-serine セキュリティ情報

O-(tert-Butyl)-L-serine 税関データ

  • 税関コード:2922509090
  • 税関データ:

    中国税関コード:

    2922509090

    概要:

    2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

O-(tert-Butyl)-L-serine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
K19311-5g
H-SER(TBU)-OH
18822-58-7 97%
5g
$200 2023-09-02
Enamine
EN300-142845-2.5g
(2S)-2-amino-3-(tert-butoxy)propanoic acid
18822-58-7 95%
2.5g
$27.0 2023-02-15
Enamine
EN300-142845-5.0g
(2S)-2-amino-3-(tert-butoxy)propanoic acid
18822-58-7 95%
5.0g
$29.0 2023-02-15
Enamine
EN300-142845-100.0g
(2S)-2-amino-3-(tert-butoxy)propanoic acid
18822-58-7 95%
100.0g
$346.0 2023-02-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O56840-1g
O-(tert-Butyl)-L-serine
18822-58-7
1g
¥36.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O56840-100g
O-(tert-Butyl)-L-serine
18822-58-7
100g
¥936.0 2021-09-08
Enamine
EN300-142845-10.0g
(2S)-2-amino-3-(tert-butoxy)propanoic acid
18822-58-7 95%
10.0g
$52.0 2023-02-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O803197-100g
O-
18822-58-7 98%
100g
¥1,473.00 2022-09-01
MedChemExpress
HY-W010156-1g
O-(tert-Butyl)-L-serine
18822-58-7
1g
¥350 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O803197-5g
O-
18822-58-7 98%
5g
¥117.00 2022-09-01

O-(tert-Butyl)-L-serine 合成方法

O-(tert-Butyl)-L-serine 関連文献

O-(tert-Butyl)-L-serineに関する追加情報

O-(tert-Butyl)-L-Serine: A Comprehensive Overview

O-(tert-Butyl)-L-serine, also known by its CAS number 18822-58-7, is a significant compound in the field of organic chemistry and biochemistry. This compound is a derivative of L-serine, a naturally occurring amino acid, with a tert-butyl group attached to the oxygen atom. The tert-butyl group introduces unique chemical properties, making O-(tert-butyl)-L-serine a valuable molecule in various applications, including drug discovery, enzyme studies, and biochemical research.

O-(tert-butyl)-L-serine has gained attention due to its role in the synthesis of bioactive compounds. Recent studies have highlighted its potential as a precursor for the development of novel therapeutic agents. For instance, researchers have explored its use in the creation of serine protease inhibitors, which are crucial in treating conditions such as inflammation and cancer. The tert-butyl group enhances the molecule's stability and bioavailability, making it an ideal candidate for drug design.

One of the most notable advancements involving O-(tert-butyl)-L-serine is its application in enzyme catalysis. Enzymes that recognize serine as a substrate can be modulated using this derivative, allowing for precise control over enzymatic activity. This property has been leveraged in the development of enzyme-based biosensors and diagnostic tools. Recent research has demonstrated that O-(tert-butyl)-L-serine can serve as a selective substrate for specific serine proteases, enabling highly sensitive detection of these enzymes in biological samples.

The synthesis of O-(tert-butyl)-L-serine involves a multi-step process that combines organic synthesis techniques with stereochemical considerations. The introduction of the tert-butyl group is typically achieved through nucleophilic substitution or esterification reactions. Researchers have optimized these methods to ensure high yields and purity, which are critical for downstream applications. The stereochemistry of the molecule is preserved during synthesis, maintaining its L-form and ensuring biological relevance.

Another area where O-(tert-butyl)-L-serine has shown promise is in the study of protein-protein interactions. By incorporating this compound into peptide libraries, scientists can investigate how modifications to serine residues affect protein binding and function. Recent findings suggest that the tert-butyl group can influence protein stability and folding, providing insights into the role of side-chain interactions in protein structure.

In addition to its role in basic research, O-(tert-butyl)-L-serine has practical applications in the food and cosmetic industries. Its ability to act as a flavor enhancer and stabilizer has made it a valuable additive in food products. In cosmetics, it is used as a moisturizing agent due to its ability to retain water and improve skin barrier function. These applications highlight the versatility of O-(tert-butyl)-L-serine beyond traditional biochemical uses.

Recent advancements in analytical techniques have further enhanced our understanding of O-(tert-butyl)-L-serine's properties. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to study its molecular structure and interactions with other biomolecules. These studies have provided detailed insights into its conformational flexibility and binding affinities, which are essential for designing effective therapeutic agents.

Looking ahead, O-(tert-butyl)-L-serine holds immense potential for future innovations in biotechnology and medicine. Its unique chemical properties make it an attractive candidate for developing novel drugs targeting serine-dependent pathways. Furthermore, ongoing research into its enzymatic behavior may unlock new avenues for diagnostic tools and therapeutic interventions.

In conclusion, O-(tert-butyl)-L-serine (CAS No: 18822-58-7) is a versatile compound with significant implications across multiple disciplines. From drug discovery to enzyme studies and industrial applications, this molecule continues to play a pivotal role in advancing scientific knowledge and technological innovations.

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Amadis Chemical Company Limited
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